Home > Products > Screening Compounds P99148 > N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide - 881042-21-3

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide

Catalog Number: EVT-2889292
CAS Number: 881042-21-3
Molecular Formula: C16H14IN3O3S2
Molecular Weight: 487.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

  • Compound Description: This compound serves as a base structure in a study focusing on the design, synthesis, and evaluation of novel N-benzothiazol-2-yl benzamide derivatives []. This research investigates their potential as allosteric activators of human glucokinase, an enzyme crucial for glucose homeostasis and a target for managing type 2 diabetes.

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide

  • Compound Description: Similar to the previous compound, this derivative is part of a study exploring novel N-benzothiazol-2-yl benzamide structures as potential glucokinase activators []. The introduction of specific substituents aims to enhance the interaction with the glucokinase enzyme and modulate its activity.

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

  • Compound Description: Continuing the exploration of N-benzothiazol-2-yl benzamide derivatives, this compound is investigated for its potential as a glucokinase activator []. Structural variations aim to enhance potency and selectivity towards the glucokinase enzyme.

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

  • Compound Description: This compound is another example of an N-benzothiazol-2-yl benzamide derivative designed and synthesized as part of a study focusing on the discovery of new glucokinase activators []. Modifications to the base structure aim to improve its pharmacological profile.

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

  • Compound Description: This compound, an N-benzothiazol-2-yl benzamide derivative, is investigated for its ability to activate human glucokinase []. The study focuses on the synthesis and biological evaluation of novel compounds for potential therapeutic applications in diabetes.

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative is designed and synthesized for its potential in activating glucokinase, an enzyme central to glucose regulation []. The research explores structural modifications to enhance potency and selectivity toward this target.

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide

  • Compound Description: This derivative is another example of an N-benzothiazol-2-yl benzamide compound evaluated for its potential as a glucokinase activator []. This research highlights the significance of structural modifications in influencing biological activity.

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative, with its specific substituents, is designed and synthesized as part of a research effort focused on the development of novel glucokinase activators []. This study aims to identify compounds with improved efficacy in modulating glucose metabolism.

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide

  • Compound Description: This compound belongs to the N-benzothiazol-2-yl benzamide class of compounds investigated for their potential in activating human glucokinase, a key enzyme in glucose homeostasis []. Structural modifications aim to enhance the compound's interactions with the enzyme and improve its pharmacological properties.

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

  • Compound Description: This compound, part of the N-benzothiazol-2-yl benzamide family, is investigated for its potential in activating human glucokinase, a key enzyme in regulating blood glucose levels []. The study focuses on developing new compounds to address unmet medical needs in diabetes.

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant, hepatotoxic and neurotoxic properties []. These compounds were synthesized with different substituents at the 3, 4 and 6' positions.

2-(6-substituted-1,3-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamide

  • Compound Description: A series of novel 2-(6-substituted-1,3-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamide derivatives were synthesized and evaluated for their antibacterial activity [].

8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

  • Compound Description: A number of new 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones were synthesized and evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties [].

N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide and N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(4-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide

  • Compound Description: In a study aimed at identifying potential anti-cancer and anti-mycobacterial agents, a series of N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide and N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(4-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide derivatives were synthesized and characterized [].

4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles

  • Compound Description: A series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles were synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities [].
Overview

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a unique structure that incorporates both a benzothiazole moiety and an iodobenzamide group, making it of interest in medicinal chemistry. The presence of the dimethylsulfamoyl group enhances its potential as a therapeutic agent.

Source

The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, which provide detailed information on its molecular structure and properties. It is also referenced in scientific literature regarding its synthesis and applications in drug development.

Classification

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide is classified as:

  • Chemical Class: Benzothiazole derivatives
  • Functional Groups: Sulfamoyl and iodobenzamide
  • CAS Number: Not specifically listed in the provided sources but can be found in chemical databases.
Synthesis Analysis

Methods

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide typically involves multi-step organic reactions.

  1. Preparation of Benzothiazole: The starting material is often a substituted benzothiazole, which can be synthesized through cyclization reactions involving o-aminothiophenols and appropriate electrophiles.
  2. Dimethylsulfamoylation: The introduction of the dimethylsulfamoyl group is achieved by reacting the benzothiazole with dimethylsulfamide under acidic or basic conditions.
  3. Iodination: The final step involves the iodination of the aromatic ring, typically using iodine or an iodine source in the presence of a catalyst to yield the iodobenzamide derivative.

Technical Details

The reaction conditions (temperature, solvent, and reaction time) must be optimized to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide can be represented as follows:

C12H12IN3O2S\text{C}_{12}\text{H}_{12}\text{I}\text{N}_{3}\text{O}_{2}\text{S}

Data

Key structural data includes:

  • Molecular Weight: Approximately 353.398 g/mol
  • LogP: 3.2993 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA): 106.67 Ų
Chemical Reactions Analysis

Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The iodobenzamide moiety is susceptible to nucleophilic attack, allowing for further functionalization.
  2. Reduction Reactions: The sulfamoyl group can undergo reduction under specific conditions to yield amine derivatives.
  3. Coupling Reactions: The compound can also engage in coupling reactions with other electrophiles or nucleophiles to create more complex structures.

Technical Details

The reactivity depends on the electronic properties imparted by the substituents on the benzothiazole and benzamide rings. Reaction conditions such as pH, temperature, and solvent choice play critical roles in determining the outcome.

Mechanism of Action

Process

The mechanism of action for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide may involve:

  1. Inhibition of Enzymatic Activity: Compounds with sulfamoyl groups often act as enzyme inhibitors by mimicking substrates or cofactors.
  2. Interaction with Biological Targets: The benzothiazole moiety may interact with specific receptors or enzymes involved in disease pathways.

Data

Studies have shown that similar compounds exhibit activity against various biological targets, including those involved in cancer proliferation and bacterial infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and sparingly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of halogen substituents.

Relevant data can be obtained from chemical databases for specific experimental conditions.

Applications

Scientific Uses

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases such as cancer or bacterial infections.
  • Biological Research: Used in studies examining enzyme inhibition or receptor interactions.

This compound's unique structural features make it a valuable candidate for further research in medicinal chemistry and drug discovery initiatives.

Properties

CAS Number

881042-21-3

Product Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide

Molecular Formula

C16H14IN3O3S2

Molecular Weight

487.33

InChI

InChI=1S/C16H14IN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21)

InChI Key

NSLNPUXENPTKOY-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.